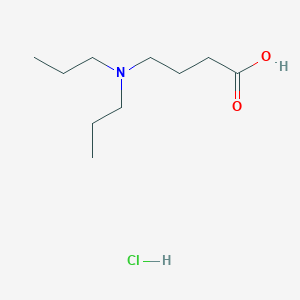 (Cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate CAS No. 1252272-80-2"
>
(Cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate CAS No. 1252272-80-2"
>
Benzyl-N-({(Cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate is a synthetic organic compound with the molecular formula C16H21N3O4 and a molecular weight of 319.36 g/mol This compound is characterized by its complex structure, which includes a benzyl group, a cyclopropylcarbamoyl moiety, and multiple carbamate functionalities
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .
Industry
Industrially, benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Intermediate Amides: The initial step involves the reaction of cyclopropylamine with a suitable acylating agent to form cyclopropylcarbamoyl intermediates.
Coupling Reactions: These intermediates are then coupled with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
On an industrial scale, the production of benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines .
Wirkmechanismus
The mechanism of action of benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: A simpler analog with similar reactivity but lacking the cyclopropyl and additional carbamoyl groups.
Cyclopropylcarbamate: Contains the cyclopropyl group but lacks the benzyl and additional carbamoyl functionalities.
Uniqueness
Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate is unique due to its combination of benzyl, cyclopropyl, and multiple carbamate groups. This structural complexity provides distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
benzyl N-[2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-19(10-14(20)18-13-7-8-13)15(21)9-17-16(22)23-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,22)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMZXIQBCTYBMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)C(=O)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

Amine Hydrochloride](/img/structure/B1373714.png)






![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1373730.png)
![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride](/img/structure/B1373731.png)

![1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1373733.png)
![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1373734.png)
![5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373736.png)
